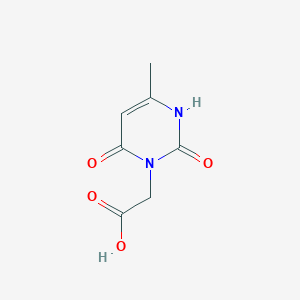

2-(2-(2-Methyl-1H-imidazol-5-yl)ethyl)isoindoline-1,3-dione

Overview

Description

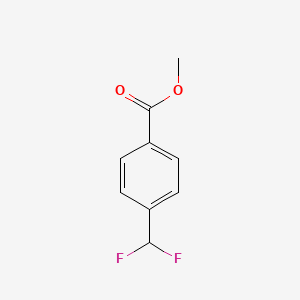

“2-(2-(2-Methyl-1H-imidazol-5-yl)ethyl)isoindoline-1,3-dione” is a chemical compound with the CAS Number: 701899-63-0 . It has a molecular weight of 255.28 . The compound is a white to off-white solid .

Molecular Structure Analysis

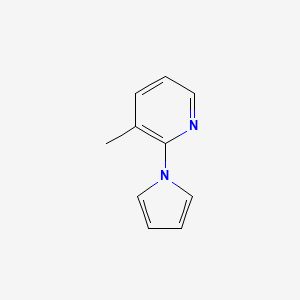

The molecular structure of this compound includes an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The InChI Code for this compound is 1S/C14H13N3O2/c1-9-15-8-10 (16-9)6-7-17-13 (18)11-4-2-3-5-12 (11)14 (17)19/h2-5,8H,6-7H2,1H3, (H,15,16) .Physical And Chemical Properties Analysis

This compound is a white to off-white solid . It should be stored in a refrigerator .Scientific Research Applications

SYNTHESIS AND BIOLOGICAL ACTIVITY

- A study conducted by Sankhe & Chindarkar (2021) involved the synthesis of derivatives of imidazole-isoindoline-1,3-dione. These compounds were tested for their biological activities against different strains of bacteria and fungi, with some showing significant antimicrobial properties (Sankhe & Chindarkar, 2021).

MOLECULAR INTERACTIONS AND DRUG TRANSMISSION

- Tekade et al. (2019) conducted ultrasonic studies on various N-Phthaloyl compounds, including derivatives of isoindoline-1,3-dione, in different solvents. This research aids in understanding the molecular interactions that can affect drug transmission and absorption (Tekade et al., 2019).

CORROSION INHIBITION

- Research by Chadli et al. (2017) on novel aza-pseudopeptides, including a derivative of isoindoline-1,3-dione, highlighted their efficiency as corrosion inhibitors for mild steel in acidic environments. This application is crucial in industrial settings for protecting metals against corrosion (Chadli et al., 2017).

SYNTHESIS METHODS

- Tkachuk et al. (2020) developed an effective method for synthesizing 2-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid, which involves the use of isoindolin-1-one derivatives. This method provides a foundation for preparing related compounds, expanding the scope of synthetic chemistry (Tkachuk et al., 2020).

HERBICIDE DEVELOPMENT

- Jiang et al. (2011) designed and synthesized novel derivatives of isoindoline-1,3-dione as potent inhibitors of protoporphyrinogen oxidase, a key target in herbicide development. Some of these compounds exhibited higher inhibition activity than existing controls, showing potential as new herbicides (Jiang et al., 2011).

METAL-LIGAND STABILITY

- A study by Tekade et al. (2018) investigated the metal-ligand stability constants of complexes with Sr(II), Cr(II), and Al(III) using derivatives of isoindoline-1,3-dione. This research is significant for understanding coordination chemistry and complex formation (Tekade et al., 2018).

PHOTOPHYSICAL PROPERTIES

- Dobrikov et al. (2011) synthesized new compounds, including derivatives of isoindoline-1,3-dione, exploring their application in electroluminescent layers. This has implications for the development of organic light-emitting devices (Dobrikov et al., 2011).

Safety and Hazards

Mechanism of Action

Target of Action

It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They can interact with various targets, leading to different biological responses such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to different biological responses . The specific interactions and resulting changes would depend on the particular target and the biological context.

Biochemical Pathways

Given the broad range of biological activities of imidazole derivatives , it can be inferred that this compound may influence multiple biochemical pathways, with downstream effects varying based on the specific pathway and biological context.

Result of Action

Given the broad range of biological activities of imidazole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

2-(2-(2-Methyl-1H-imidazol-5-yl)ethyl)isoindoline-1,3-dione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for drug metabolism. The compound’s imidazole ring can coordinate with the heme iron in cytochrome P450, potentially inhibiting or modulating the enzyme’s activity . Additionally, it may interact with other biomolecules such as nucleic acids, influencing their stability and function.

Cellular Effects

The effects of this compound on cells are diverse. It has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and oxidative stress . This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. In cellular metabolism, it may alter the activity of key metabolic enzymes, leading to changes in energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. For instance, its interaction with cytochrome P450 enzymes involves coordination with the heme iron, which can inhibit the enzyme’s catalytic function . Additionally, the compound may influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade under others, leading to a decrease in its biological activity . Long-term exposure to the compound in vitro or in vivo can result in cumulative effects on cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cell signaling pathways. At higher doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism and biotransformation . The compound may also affect metabolic flux by modulating the activity of enzymes involved in energy production and utilization. Changes in metabolite levels have been observed in response to the compound, indicating its impact on cellular metabolism.

properties

IUPAC Name |

2-[2-(2-methyl-1H-imidazol-5-yl)ethyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2/c1-9-15-8-10(16-9)6-7-17-13(18)11-4-2-3-5-12(11)14(17)19/h2-5,8H,6-7H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTGYNKYZRZATJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1)CCN2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(7-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B3022964.png)

![(5-p-Tolylamino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid hydrazide](/img/structure/B3022965.png)

![3-Methylimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B3022971.png)

![7-Methylimidazo[1,2-a]pyrimidin-5(8H)-one](/img/structure/B3022976.png)

![2-[(4-methoxyphenoxy)methyl]benzoic Acid](/img/structure/B3022984.png)